Itaconyl chloride
Overview
Description
Itaconyl chloride is a technical grade compound with a molecular weight of 166.99 and a molecular formula of ClCOCH2C(=CH2)COCl . It appears as a colorless to yellow liquid .
Synthesis Analysis
Itaconyl chloride can be synthesized using bio-based itaconic acid (IA) and phosphorus pentachloride (PCl5) as raw materials by a molten method . The optimum conditions of synthesis were determined as follows: toluene as a purified solvent, n(PCl5):n(IA)=2.15:1, the vacuum distillation temperature 80 °C, the vacuum distillation time 2 h .
Molecular Structure Analysis
The molecular structure of Itaconyl chloride is represented by the formula ClCOCH2C(=CH2)COCl .
Chemical Reactions Analysis
Itaconyl chloride is involved in significant biological regulation and changes . Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .
Physical And Chemical Properties Analysis
Itaconyl chloride has a refractive index n20/D of 1.493 (lit.), a boiling point of 89 °C/17 mmHg (lit.), and a density of 1.407 g/mL at 25 °C (lit.) .
Scientific Research Applications
Itaconyl chloride has also been used in the synthesis of poly(itaconic acid-m-phenylenediamine) through a low-temperature solution polycondensation process. The effects of initial temperature and reaction time on this polycondensation were explored, and the product was characterized to confirm its structure and thermal stability. This highlights itaconyl chloride's role in producing polymers with potential applications in various industries (Chuanxing Wang et al., 2016).
Furthermore, itaconyl chloride's application extends to the modification of biological macromolecules, such as starch, to develop new bio-based sizing agents with enhanced adhesive properties and film characteristics. This modification, known as itaconation, has shown to improve the adhesion and film properties of starch, making it a promising candidate for wool warp sizing in the textile industry (Wei Li et al., 2021).
Safety And Hazards
Future Directions
Itaconyl chloride has potential applications in the field of anticancer research . Itaconic acid hybrids, based on itaconic acid and various scaffolds, have shown anticancer effects in vitro against almost all the tumor cell lines that were evaluated . This suggests that itaconyl chloride could be a valuable lead for the development of anticancer drugs .
properties
IUPAC Name |
2-methylidenebutanedioyl dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCRIQNPIBHVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172912 | |
Record name | Succinyl chloride, methylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Itaconyl chloride | |
CAS RN |
1931-60-8 | |
Record name | 2-Methylenebutanedioyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1931-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinyl chloride, methylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itaconyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Succinyl chloride, methylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-methylenesuccinyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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